molecular formula C15H22BrClO B15469070 Nidifidienol CAS No. 55890-19-2

Nidifidienol

Cat. No.: B15469070
CAS No.: 55890-19-2
M. Wt: 333.69 g/mol
InChI Key: QSMNBYDYMWRZTN-UHFFFAOYSA-N
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Description

Nidifidienol is a secondary metabolite isolated from the Hawaiian marine alga Laurencia nidifica, specifically from its second pink variety, which also produces nidifidiene, nidificene, and nidifocene . This compound belongs to a class of terpenoid or nonterpenoid metabolites, characterized by their complex cyclic structures and ecological roles in chemical defense or signaling. Research on Laurencia species has historically focused on their diverse bioactive compounds, with this compound representing a lesser-studied member of this chemical family .

Properties

CAS No.

55890-19-2

Molecular Formula

C15H22BrClO

Molecular Weight

333.69 g/mol

IUPAC Name

8-bromo-9-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-3-en-11-ol

InChI

InChI=1S/C15H22BrClO/c1-10-6-5-7-13(2,3)15(10)8-11(16)14(4,17)9-12(15)18/h5,7,11-12,18H,1,6,8-9H2,2-4H3

InChI Key

QSMNBYDYMWRZTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCC(=C)C12CC(C(CC2O)(C)Cl)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Nidifidiene

  • Structural Similarities: Both this compound and nidifidiene are C15 compounds derived from the same algal variety.
  • Key Differences: this compound likely contains a hydroxyl group, whereas nidifidiene features a double bond (alkene) as its defining functional group.
  • In contrast, nidifidiene’s nonpolar structure could facilitate membrane penetration or volatile signaling .

Laurinterol

  • Structural Similarities: Laurinterol, a sesquiterpene alcohol from the first pink variety of L. nidifica, shares a hydroxyl group with this compound.
  • Key Differences: Laurinterol’s bicyclic structure and additional methyl groups distinguish it from this compound, which may have a monocyclic or simpler arrangement.
  • However, structural variations may lead to differences in target specificity or potency .

Data Table: Comparative Analysis

Compound Molecular Formula* Functional Group(s) Source Variety Hypothesized Bioactivity
This compound C15H24O Hydroxyl L. nidifica (Pink II) Antimicrobial, antifouling
Nidifidiene C15H22 Alkene L. nidifica (Pink II) Chemical defense, signaling
Laurinterol C15H26O Hydroxyl, bicyclic L. nidifica (Pink I) Antimicrobial, cytotoxic

*Molecular formulas inferred from nomenclature and terpenoid biosynthesis pathways .

Research Findings and Implications

Ecological Roles: Compounds like this compound and laurinterol may act as chemical defenses in Laurencia algae, deterring predation or microbial colonization. The hydroxyl group in both compounds could enhance binding to cellular targets in pathogens .

Structural-Activity Relationships: The absence of a double bond in this compound compared to nidifidiene may reduce reactivity but improve stability in marine environments.

Knowledge Gaps: Limited studies exist on this compound’s specific bioactivities. In contrast, laurinterol’s antimicrobial effects are well-documented, suggesting a need for comparative pharmacological studies .

Notes on Evidence and Limitations

The primary source () provides foundational taxonomic and structural data but lacks quantitative bioactivity metrics. Further comparisons would require access to full spectral data (e.g., NMR, MS) and assays evaluating cytotoxicity, antimicrobial efficacy, or ecological impacts.

Q & A

Q. How should long-term stability studies of this compound formulations be structured?

  • Methodological Answer :
  • Use ICH Q1A guidelines: test 3 batches under controlled (25°C/60% RH) and accelerated (40°C/75% RH) conditions for 12–24 months. Analyze physicochemical properties (e.g., crystallinity by XRD) and biological activity retention. Include failure mode analysis (e.g., Arrhenius plots for temperature-sensitive degradation) .

Data Analysis and Reporting Guidelines

  • Table 2 : Statistical Methods for Common Scenarios

    ScenarioMethodSoftware
    Dose-responseNonlinear regression (e.g., Hill equation)GraphPad Prism
    High-throughput screeningZ-factor analysisPython (SciPy)
    Multi-omics integrationPCA/PLS-DAR (mixOmics)
  • Key Considerations :

    • Report raw data in supplementary materials with metadata (e.g., instrument calibration dates).
    • Use CONSORT flow diagrams for RCTs or STROBE checklists for observational studies .

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